molecular formula C31H28N4O5S B14482719 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)- CAS No. 65241-02-3

10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-

Cat. No.: B14482719
CAS No.: 65241-02-3
M. Wt: 568.6 g/mol
InChI Key: CCEWDUXKMRSQIP-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)- is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes carboxylation to introduce the carboxamide group. Subsequent steps involve the introduction of the N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl) moiety through reactions with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, automated systems, and stringent quality control measures to ensure consistency and scalability. The use of advanced technologies, such as high-throughput screening and process optimization, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the phenothiazine ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme studies.

    Medicine: Research into its potential therapeutic effects, such as antipsychotic or anticancer properties, is ongoing.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 10H-Phenothiazine-10-carboxamide
  • N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
  • 10-Phenylphenothiazine

Uniqueness

Compared to similar compounds, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)- is unique due to its specific functional groups and structural complexity

Properties

CAS No.

65241-02-3

Molecular Formula

C31H28N4O5S

Molecular Weight

568.6 g/mol

IUPAC Name

2-[phenothiazine-10-carbonyl-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate

InChI

InChI=1S/C31H28N4O5S/c36-29(32-23-11-3-1-4-12-23)39-21-19-34(20-22-40-30(37)33-24-13-5-2-6-14-24)31(38)35-25-15-7-9-17-27(25)41-28-18-10-8-16-26(28)35/h1-18H,19-22H2,(H,32,36)(H,33,37)

InChI Key

CCEWDUXKMRSQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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